calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Description

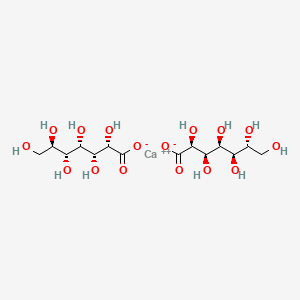

Calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, also known as calcium glucoheptonate, is a calcium salt of a seven-carbon sugar acid derivative. Its IUPAC name reflects its stereochemistry, with hydroxyl groups at positions 2–7 in a specific spatial arrangement (2S,3R,4S,5R,6R) . The compound is often described as a bis-coordinated calcium complex with two glucoheptonate anions, yielding the molecular formula C₁₃H₂₄CaO₁₅ and a molecular weight of 460.40 g/mol . It is used in pharmaceutical formulations, particularly as a calcium supplement, and is stored at 2–8°C to maintain stability .

Properties

CAS No. |

68310-14-5 |

|---|---|

Molecular Formula |

C14H26CaO16 |

Molecular Weight |

490.42 g/mol |

IUPAC Name |

calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6+;/m11./s1 |

InChI Key |

FATUQANACHZLRT-JZRUXATRSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium glubionate involves the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium, where calcium carbonate reacts with the acids to form calcium glubionate. The process can be summarized as follows: [ \text{CaCO}3 + \text{C}6\text{H}{12}\text{O}7 + \text{C}{12}\text{H}{22}\text{O}{12} \rightarrow \text{Ca(C}6\text{H}{11}\text{O}7\text{)(C}{12}\text{H}{21}\text{O}_{12}\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of calcium glubionate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes:

Mixing: Calcium carbonate is mixed with gluconic acid and lactobionic acid in water.

Reaction: The mixture is heated to facilitate the reaction, forming calcium glubionate.

Purification: The product is purified through filtration and crystallization to remove impurities.

Drying: The purified calcium glubionate is dried to obtain a stable, crystalline powder.

Chemical Reactions Analysis

Types of Reactions

Calcium glubionate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different calcium salts.

Reduction: Reduction reactions can convert it into simpler calcium compounds.

Substitution: It can participate in substitution reactions where the gluconate or lactobionate moieties are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Calcium gluconate, calcium lactobionate.

Reduction: Calcium hydroxide, calcium chloride.

Substitution: Various substituted calcium salts.

Scientific Research Applications

Calcium glubionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its role in cellular calcium regulation and signaling.

Medicine: Used in the treatment of calcium deficiency-related conditions such as osteoporosis, osteomalacia, and hypoparathyroidism.

Industry: Employed in the formulation of dietary supplements and fortified foods

Mechanism of Action

Calcium glubionate exerts its effects by providing bioavailable calcium, which is essential for various physiological processes. The calcium ions released from calcium glubionate play a crucial role in:

Nervous System: Facilitating the transmission of nerve impulses.

Muscular System: Involved in muscle contraction, including cardiac, skeletal, and smooth muscles.

Skeletal System: Essential for bone formation and maintenance.

Cellular Functions: Maintaining cell membrane integrity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Calcium Gluconate (Calcium;(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate)

Calcium gluconate shares structural similarities with calcium glucoheptonate but differs in carbon chain length and hydroxyl group count. Key distinctions include:

*The stability constant (log β₁₁) reflects the strength of calcium-carboxylate binding in aqueous solutions.

Sodium Glucoheptonate (Sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate)

The sodium salt counterpart, sodium glucoheptonate, differs in cation and hydration state:

L-Gulonate and Other Sugar Carboxylates

L-Gulonate (2,3,4,5,6-pentahydroxyhexanoate) and D-heptagluconate (structurally analogous to glucoheptonate) exhibit distinct stereochemistry and calcium-binding properties:

Stereochemical and Functional Considerations

The stereochemistry of calcium glucoheptonate critically influences its biological activity. For example:

- Potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-Hexahydroxyheptanoate (PubChem CID: 3084394) shares the same carbon backbone but differs in hydroxyl group orientation, reducing its calcium-binding efficacy .

- Erythromycin glucoheptonate (CAS 23067-13-2) demonstrates how glucoheptonate derivatives are utilized in antibiotic formulations, leveraging hydroxyl groups for solubility and target interaction .

Industrial and Pharmacological Relevance

- Pharmaceutical Use: Calcium glucoheptonate is employed in intravenous calcium therapies, offering advantages over gluconate in specific formulations due to enhanced solubility and stability .

- Industrial Applications : Sodium glucoheptonate is preferred in detergents and metal cleaning due to its superior chelation properties compared to calcium salts .

Biological Activity

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt derived from gluconic acid and is characterized by a complex structure with multiple hydroxyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicine and nutrition.

- Molecular Formula : C24H42CaO24

- Molecular Weight : 754.65 g/mol

- CAS Number : 5001-51-4

Biological Activities

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate exhibits several notable biological activities:

- Calcium Supplementation : As a calcium salt, it serves as a dietary supplement to support bone health and prevent osteoporosis.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity which can help mitigate oxidative stress in biological systems.

- Stabilization of Biological Molecules : Its ability to stabilize proteins and enzymes makes it valuable in pharmaceutical formulations.

The biological effects of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be attributed to its structural characteristics:

- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances its solubility and reactivity with other biomolecules.

- Calcium Ion Release : Upon dissolution in biological fluids, it releases calcium ions which are essential for various physiological processes.

Research Findings

Several studies have investigated the biological activity of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate:

- Study on Bone Density : A clinical trial demonstrated that supplementation with calcium gluconate (a related compound) improved bone mineral density in postmenopausal women .

- Antioxidant Activity Assessment : Research indicated that this compound exhibits significant antioxidant properties comparable to established antioxidants like vitamin C .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and applications of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate alongside similar compounds:

| Compound Name | Structure Type | Key Characteristics | Applications |

|---|---|---|---|

| Calcium (2S,3R,...)-hexahydroxyheptanoate | Calcium salt | Multiple hydroxyl groups; antioxidant properties | Dietary supplement; pharmaceuticals |

| Calcium lactate | Calcium salt | More soluble; used for dietary supplementation | Food industry; dietary supplements |

| Sodium gluconate | Sodium salt | Water-soluble; preservative in food applications | Food preservation |

| Magnesium gluconate | Magnesium salt | Provides magnesium; similar properties | Dietary supplements |

Case Studies

-

Clinical Application in Osteoporosis :

- A study involving elderly patients showed that calcium supplementation from gluconates significantly reduced the incidence of fractures compared to placebo groups .

-

Antioxidant Efficacy :

- In vitro studies demonstrated that calcium (2S,3R,...)-hexahydroxyheptanoate effectively scavenged free radicals and protected cellular components from oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.